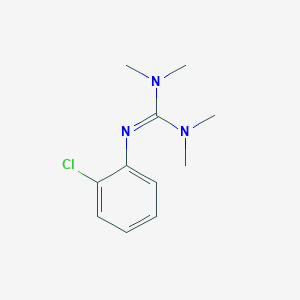
N''-(2-Chlorophenyl)-N,N,N',N'-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a 2-chlorophenyl group attached to a tetramethylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 2-chloroaniline with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: Lacks the 2-chlorophenyl group, making it less reactive in certain chemical reactions.
2-Chlorophenylguanidine: Contains the 2-chlorophenyl group but lacks the tetramethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine is unique due to the presence of both the 2-chlorophenyl group and the tetramethylguanidine moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104513-77-1 |
|---|---|
Molecular Formula |
C11H16ClN3 |
Molecular Weight |
225.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)11(15(3)4)13-10-8-6-5-7-9(10)12/h5-8H,1-4H3 |
InChI Key |
LGIUYKIXFYBILT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



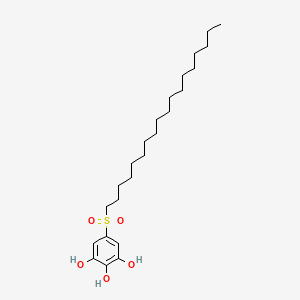
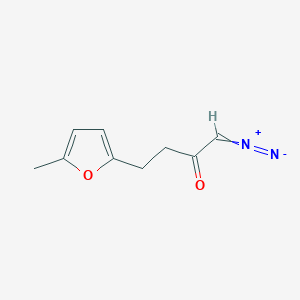
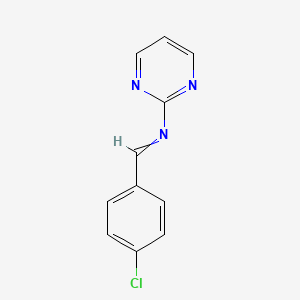


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
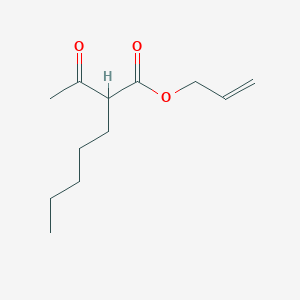
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
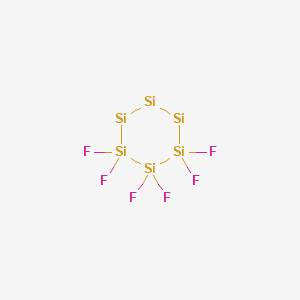
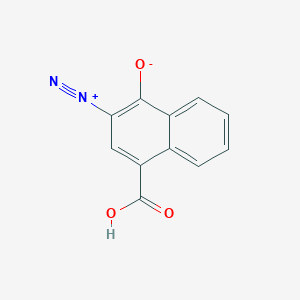
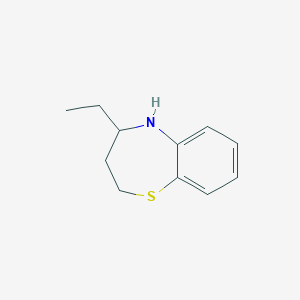

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
